N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Description
This compound is a hybrid molecule featuring a 1H-indol-3-yl-ethylamide backbone conjugated to a 1,3-dioxolo[4,5-g]quinazoline scaffold modified with a sulfanylidene group at position 6 and a keto group at position 6. The structure combines the lipophilic indole moiety—a common pharmacophore in bioactive molecules—with a heterocyclic quinazoline system, which is often associated with kinase inhibition and antiparasitic activity . The hexanamide linker likely enhances membrane permeability, while the sulfanylidene group may contribute to redox modulation or metal chelation.
Properties
CAS No. |
688053-86-3 |
|---|---|
Molecular Formula |
C25H26N4O4S |
Molecular Weight |
478.57 |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C25H26N4O4S/c30-23(26-10-9-16-14-27-19-7-4-3-6-17(16)19)8-2-1-5-11-29-24(31)18-12-21-22(33-15-32-21)13-20(18)28-25(29)34/h3-4,6-7,12-14,27H,1-2,5,8-11,15H2,(H,26,30)(H,28,34) |
InChI Key |
BEYBFOGNHICPSX-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCCC4=CNC5=CC=CC=C54 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the construction of the quinazoline ring system. Key steps include:
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Quinazoline Synthesis: The quinazoline core is often constructed through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Coupling Reaction: The final step involves coupling the indole derivative with the quinazoline derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, optimizing the use of solvents and reagents, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The quinazoline ring can be reduced under hydrogenation conditions to yield dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its activity against various cancer cell lines, including HeLa, MCF-7, and HT-29. In vitro tests have shown that it induces apoptosis in a dose-dependent manner and arrests cells in the G2/M phase of the cell cycle. The compound's mechanism of action appears to involve inhibition of tubulin polymerization, similar to known chemotherapeutic agents like colchicine .
Antimicrobial Properties
The compound has demonstrated significant antibacterial activity against strains such as Staphylococcus aureus (including methicillin-resistant S. aureus) and Mycobacterium tuberculosis. For instance, derivatives of the compound have shown low minimum inhibitory concentrations (MICs), indicating potent antibacterial effects. These findings suggest that it could serve as a lead compound for developing new antibiotics to combat resistant bacterial strains .
Neuroprotective Effects
There is emerging evidence that indole derivatives can exhibit neuroprotective effects. The structural features of N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide may contribute to neuroprotection by modulating pathways associated with oxidative stress and neuroinflammation. Further research is needed to elucidate these mechanisms fully.
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of the compound against several cancer cell lines. The results indicated that it exhibited IC50 values of 0.52 μM for HeLa cells and 0.34 μM for MCF-7 cells, showcasing its potential as a therapeutic agent in oncology .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.52 |
| MCF-7 | 0.34 |
| HT-29 | 0.86 |
Case Study 2: Antibacterial Activity
In another study focusing on antimicrobial properties, the compound was tested against MRSA strains with promising results. The MIC was found to be as low as 0.98 μg/mL against MRSA, indicating its potential as a new antibiotic candidate .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| S. aureus ATCC 25923 | 3.90 |
| MRSA ATCC 43300 | <1 |
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.
Pathways Involved: Potential pathways include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s activity and physicochemical properties can be contextualized by comparing it to three key analogs:
Table 1: Structural and Functional Comparison
* Molecular formula of the target compound is estimated as ~C₂₉H₃₁N₅O₄S based on structural analogs .
Key Findings:
Role of the Indole Moiety :
- The indole group in the target compound and N-[2-(1H-indol-3-yl)ethyl]hexanamide is critical for mimicking melatonin’s interaction with Plasmodium falciparum receptors, disrupting parasite synchronization . However, the target compound’s quinazoline extension may enhance binding affinity or specificity compared to simpler indole derivatives.
The sulfanylidene group at position 6 may act as a hydrogen-bond acceptor or participate in disulfide exchange, unlike the thioether in ’s compound .
Linker Modifications :
- The hexanamide chain in the target compound balances lipophilicity and flexibility, promoting cellular uptake. In contrast, shorter linkers (e.g., acetamide in ’s oxadiazole-thiol derivatives) limit spatial accommodation for bulky targets .
Substituent Effects :
- Replacing the indole group with a 3,4-dimethoxyphenyl group () increases polarity and may alter target selectivity. Methoxy groups enhance solubility but reduce membrane penetration compared to the indole’s aromatic heterocycle .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, mechanisms of action, and various biological activities supported by case studies and research findings.
1. Structural Overview
The compound features a unique combination of an indole moiety and a quinazoline derivative, which are known for their diverse pharmacological properties. The structural complexity suggests potential interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Indole Moiety : This part may interact with cellular receptors involved in signaling pathways.
- Quinazoline Derivative : Known to inhibit certain enzymes, this component can lead to significant biological effects such as the inhibition of cell proliferation and induction of apoptosis in cancer cells.
3.1 Anticancer Activity
Research indicates that this compound has shown promising results in inhibiting cancer cell growth:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Significant antiproliferative effect |
| MCF7 (Breast Cancer) | 15.0 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
Studies have demonstrated that the compound exhibits selective cytotoxicity towards rapidly dividing cancer cells compared to normal fibroblast cells .
3.2 Antimicrobial Activity
The compound also displays notable antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.98 µg/mL |
| Mycobacterium tuberculosis | 0.50 µg/mL |
| Candida albicans | 1.25 µg/mL |
These results highlight its potential as a therapeutic agent against resistant strains of bacteria and fungi .
4.1 Study on Anticancer Properties
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of the compound on various cancer cell lines. The study found that treatment with this compound led to a dose-dependent decrease in cell viability across multiple cancer types .
4.2 Evaluation Against Resistant Bacteria
Another study focused on the antimicrobial efficacy against MRSA and other resistant strains. The compound demonstrated low MIC values, indicating strong antibacterial activity, particularly against MRSA strains that pose significant treatment challenges in clinical settings .
5. Conclusion
This compound presents a multifaceted profile with promising applications in both oncology and infectious disease treatment. Its unique structural features contribute to its biological activity through specific interactions with molecular targets, warranting further investigation into its therapeutic potential.
This compound exemplifies the ongoing efforts in medicinal chemistry to develop novel agents capable of addressing significant health challenges posed by cancer and antibiotic-resistant infections. Future research should focus on optimizing its efficacy and understanding its full mechanism of action to facilitate clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
